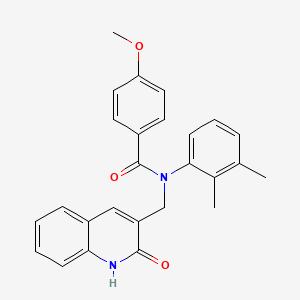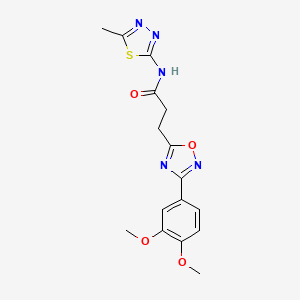
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide, also known as HM-3, is a small molecule that has been extensively studied for its potential applications in scientific research. HM-3 is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide involves the inhibition of various enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of various kinases and phosphatases, which play a critical role in various cellular processes. Additionally, this compound has been shown to modulate the activity of various transcription factors, which are involved in regulating gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Some of the effects of this compound include:
1. Anti-inflammatory Properties: this compound has been shown to have anti-inflammatory properties by inhibiting the activity of various cytokines and chemokines.
2. Antioxidant Properties: this compound has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
3. Anti-apoptotic Properties: this compound has been shown to have anti-apoptotic properties by inhibiting the activity of various pro-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High Purity: this compound can be synthesized with high purity, making it a reliable and consistent research tool.
2. Wide Range of Applications: this compound has a wide range of applications in various fields of research, making it a versatile research tool.
3. Well-studied: this compound has been extensively studied, making it a well-understood research tool.
Some of the limitations of this compound include:
1. Limited Solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
2. High Cost: The synthesis of this compound can be costly, which can limit its availability for some researchers.
3. Limited Availability: this compound may not be readily available from commercial sources, which can make it difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for research involving N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide. Some of the potential areas of research include:
1. Drug Development: this compound has shown promise as a potential therapeutic agent for various diseases. Further research is needed to develop this compound into a viable drug candidate.
2. Mechanistic Studies: Further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various cellular processes.
3. Combination Therapies: this compound may be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to identify potential drug combinations.
In conclusion, this compound is a promising research tool with a wide range of potential applications in various fields of research. Its well-studied properties and versatile nature make it a valuable asset for researchers looking to explore new avenues of scientific inquiry.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide involves the reaction of 2-hydroxy-8-methylquinoline and 4-methyl-N-propylbenzamide in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The synthesis of this compound has been optimized to produce high yields of pure product, making it readily available for research purposes.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-propylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. Some of the areas where this compound has been studied include:
1. Cancer Research: this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has been studied as a potential therapeutic agent for various types of cancer.
2. Neurological Disorders: this compound has been shown to have neuroprotective properties and has been studied as a potential therapeutic agent for various neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: this compound has been shown to have cardioprotective properties and has been studied as a potential therapeutic agent for various cardiovascular diseases such as hypertension and heart failure.
Propiedades
IUPAC Name |
4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-12-24(22(26)17-10-8-15(2)9-11-17)14-19-13-18-7-5-6-16(3)20(18)23-21(19)25/h5-11,13H,4,12,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVFNHCHJJYDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)
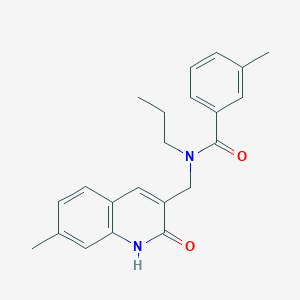
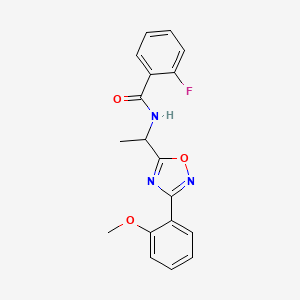


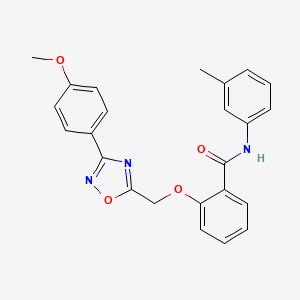
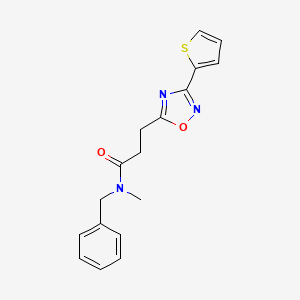
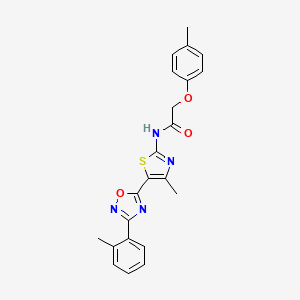
![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)
